6-Bromo-7-acetoxy-4-methylcoumarin
Description
Significance of the Coumarin (B35378) Scaffold in Modern Chemical and Biological Research
The coumarin, or 2H-chromen-2-one, nucleus is a versatile pharmacophore and a privileged structure in medicinal chemistry. nih.govmdpi.com Its rigid, planar structure, combined with a lactone ring, provides an ideal framework for interaction with a variety of biological targets. mdpi.com The inherent photophysical properties of many coumarin derivatives have also led to their widespread use as fluorescent probes and molecular sensors.
The significance of the coumarin scaffold is underscored by the broad spectrum of biological activities exhibited by its derivatives. These activities are largely dependent on the nature and position of substituents on the benzopyrone ring system. nih.gov The synthetic accessibility and the potential for diverse functionalization of the coumarin core have made it an attractive starting point for the development of novel therapeutic agents. nih.govmdpi.com
Key Biological Activities of Coumarin Derivatives:
| Biological Activity | Description |
| Anticancer | Many coumarin derivatives have demonstrated cytotoxic effects against various cancer cell lines through mechanisms such as cell cycle arrest and induction of apoptosis. nih.gov |
| Anticoagulant | The discovery of warfarin, a 4-hydroxycoumarin derivative, revolutionized the treatment of thromboembolic disorders. |
| Antimicrobial | Coumarin-based compounds have shown efficacy against a range of bacteria and fungi. |
| Anti-inflammatory | Certain derivatives exhibit anti-inflammatory properties by modulating various inflammatory pathways. |
| Neuroprotective | Research has indicated the potential of some coumarins in protecting against neurodegenerative diseases. |
The adaptability of the coumarin scaffold allows for the fine-tuning of its physicochemical and biological properties through targeted chemical modifications, ensuring its continued relevance in contemporary drug discovery and materials science. mdpi.com
Contextualization of 6-Bromo-7-acetoxy-4-methylcoumarin within Substituted Coumarin Chemistry
The 4-methyl group: The presence of a methyl group at the C4 position is a common feature in many biologically active coumarins. It can influence the molecule's lipophilicity and steric profile, potentially enhancing its interaction with biological targets.
The 7-acetoxy group: The acetoxy group at the C7 position is often introduced to modify the solubility and bioavailability of the parent 7-hydroxycoumarin. nih.gov It can also serve as a protecting group that can be cleaved in vivo to release the active hydroxylated form.
The 6-bromo group: The introduction of a bromine atom at the C6 position significantly alters the electronic properties of the coumarin ring. Halogen atoms, like bromine, can participate in halogen bonding, a non-covalent interaction that can influence molecular recognition and binding affinity. ijsrst.com Furthermore, the bromine atom provides a reactive handle for further synthetic transformations, such as cross-coupling reactions, allowing for the construction of more complex molecular architectures. mdpi.com
The synthesis of this compound would likely involve a multi-step process, potentially starting with the Pechmann condensation to form the 7-hydroxy-4-methylcoumarin core, followed by bromination at the C6 position and subsequent acetylation of the C7 hydroxyl group. nih.gov
The combination of these substituents in a single molecule creates a compound with a unique set of properties, making it a valuable subject for further investigation in various research domains.
Current Research Landscape and Academic Interest in Brominated and Acetoxylated Coumarins
The academic interest in substituted coumarins remains high, with a continuous stream of research exploring their synthesis and applications. nih.gov Brominated and acetoxylated coumarins, in particular, are the focus of significant research efforts due to their enhanced biological activities and utility as synthetic intermediates.
Research Highlights of Brominated and Acetoxylated Coumarins:
| Research Area | Findings |
| Anticancer Agents | Studies have shown that the introduction of bromine and acetoxy groups can enhance the cytotoxic activity of coumarins against various cancer cell lines. nih.gov The lipophilicity conferred by these groups may facilitate cell membrane penetration. |
| Fluorescent Probes | The heavy atom effect of bromine can influence the photophysical properties of the coumarin fluorophore, leading to applications in the development of specialized fluorescent probes. |
| Photolabile Protecting Groups | Brominated hydroxycoumarins have been investigated as efficient photolabile protecting groups for caging biologically active molecules, allowing for their light-induced release with spatiotemporal control. |
| Synthetic Intermediates | The reactivity of the C-Br bond in brominated coumarins makes them valuable precursors for the synthesis of more complex heterocyclic systems through various cross-coupling reactions. mdpi.com |
The ongoing research into brominated and acetoxylated coumarins continues to uncover new biological activities and applications. The ability to precisely modify the coumarin scaffold with these functional groups provides a powerful tool for medicinal chemists and materials scientists to design molecules with desired properties. The academic community's sustained interest in these compounds suggests that they will continue to be a fruitful area of investigation for the foreseeable future. semanticscholar.orgresearchgate.net
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H9BrO4 |
|---|---|
Molecular Weight |
297.10 g/mol |
IUPAC Name |
(6-bromo-4-methyl-2-oxochromen-7-yl) acetate |
InChI |
InChI=1S/C12H9BrO4/c1-6-3-12(15)17-10-5-11(16-7(2)14)9(13)4-8(6)10/h3-5H,1-2H3 |
InChI Key |
YMALDJBILSJLTG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)OC2=CC(=C(C=C12)Br)OC(=O)C |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Chemical Transformations of 6 Bromo 7 Acetoxy 4 Methylcoumarin
Strategies for the Synthesis of 6-Bromo-7-acetoxy-4-methylcoumarin
The construction of this compound is a multi-step process that begins with the formation of the core 4-methylcoumarin (B1582148) backbone, followed by regioselective bromination and subsequent acetylation.
Pechmann Condensation and its Variants for 4-Methylcoumarin Backbone Construction
The Pechmann condensation is a cornerstone reaction for the synthesis of coumarins, involving the reaction of a phenol (B47542) with a β-ketoester under acidic conditions. wikipedia.org For the synthesis of the 4-methylcoumarin backbone, a phenol is reacted with ethyl acetoacetate (B1235776). The reaction mechanism proceeds through an initial transesterification, followed by an intramolecular cyclization and subsequent dehydration to yield the coumarin (B35378) ring system. wikipedia.org
While classic Pechmann condensation often requires harsh conditions, numerous variants have been developed to improve yields and reaction conditions. These include the use of various acid catalysts such as sulfuric acid, trifluoroacetic acid, and Lewis acids like aluminum chloride. tandfonline.comrsc.orgijsart.com The choice of catalyst can significantly influence the reaction's efficiency and the purity of the resulting 4-methylcoumarin derivative. nih.govresearchgate.net
For instance, the reaction of resorcinol (B1680541) with ethyl acetoacetate to form 7-hydroxy-4-methylcoumarin, a precursor to the target molecule, can be performed under milder conditions due to the activated nature of the phenol. wikipedia.orgjetir.org This reaction serves as a fundamental step before subsequent functionalization. youtube.com
Table 1: Comparison of Catalysts in Pechmann Condensation
| Catalyst | Conditions | Yield | Reference |
| Concentrated H₂SO₄ | 5°C to room temperature, 18 hours | 88% | jetir.org |
| FeF₃ (Microwave) | Solvent-free, 450W, 110°C | Good yields | nih.govmdpi.com |
| Phosphoric acid imidazolium (B1220033) dihydrogenphosphate (Microwave) | Microwave irradiation | Excellent yields | tandfonline.comtandfonline.com |
| Amberlyst-15 (Microwave) | Solvent-free, 100°C, 20 min | 97% (with resorcinol) | nih.gov |
| Nano-crystalline sulfated-zirconia | 150°C, 1 hour | Good yields | wordpress.com |
Regioselective Bromination at the 6-Position in Coumarin Derivatives
The introduction of a bromine atom at a specific position on the coumarin ring is a critical step in the synthesis of the target compound. The regioselectivity of electrophilic aromatic substitution reactions, such as bromination, on the coumarin scaffold is highly dependent on the electronic nature of the existing substituents. cdnsciencepub.com
For 7-hydroxy-4-methylcoumarin, the hydroxyl group at the 7-position is an activating group, directing electrophiles to the ortho and para positions (C6 and C8). The bromination of activated coumarins can be achieved using various brominating agents. One effective reagent is 2,4,4,6-tetrabromo-2,5-cyclohexadienone (B1293818) (TBCHD), which allows for high regioselectivity. cdnsciencepub.com The selectivity is influenced by electronic factors, with the electron-donating 7-oxygen substituent directing the bromination. cdnsciencepub.com In some cases, a mixture of 6-bromo and 8-bromo isomers may be formed, necessitating purification to isolate the desired 6-bromo derivative.
The mechanism of electrophilic bromination involves the formation of a positively charged arenium intermediate, which is stabilized by resonance. libretexts.org The subsequent loss of a proton restores the aromaticity of the benzene (B151609) ring, yielding the brominated coumarin. libretexts.org
Acetylation Techniques for the 7-Hydroxyl Group Functionalization
The final step in the synthesis of this compound is the acetylation of the 7-hydroxyl group of the 6-bromo-7-hydroxy-4-methylcoumarin intermediate. This transformation is typically achieved through acylation with an acetylating agent. chemijournal.com
Common methods for the esterification of phenolic hydroxyl groups include reaction with acetic anhydride (B1165640) or acetyl chloride, often in the presence of a base catalyst such as pyridine (B92270) or triethylamine (B128534) to neutralize the acid byproduct. researchgate.net These reactions are generally efficient and proceed under mild conditions to afford the desired 7-acetoxy derivative in high yield. The purity of the final product can be confirmed using various spectroscopic techniques. pmf.unsa.ba
Microwave-Assisted Synthesis and Green Chemistry Approaches in Coumarin Production
In recent years, there has been a significant shift towards the development of more environmentally friendly and efficient synthetic methods. Microwave-assisted organic synthesis has emerged as a powerful tool in this regard, often leading to shorter reaction times, higher yields, and cleaner reactions. nih.govmdpi.comarabjchem.org
The Pechmann condensation, in particular, has been shown to be highly amenable to microwave irradiation. tandfonline.comtandfonline.comjetir.orgresearchgate.net Solvent-free conditions, often coupled with the use of solid-supported catalysts like fly ash or FeF₃, further enhance the green credentials of these synthetic routes. nih.govmdpi.comderpharmachemica.com These methods not only reduce the use of hazardous organic solvents but also simplify product isolation and catalyst recycling. rsc.org
The application of microwave technology to the synthesis of coumarin derivatives offers a rapid and efficient alternative to conventional heating methods, aligning with the principles of green chemistry. arabjchem.orgfccollege.ac.in
Table 2: Microwave-Assisted Pechmann Condensation
| Catalyst | Power | Temperature | Time | Yield | Reference |
| FeF₃ | 450 W | 110 °C | ~7 min | Good | ijsart.comnih.govmdpi.com |
| p-TsOH | 800 W | 80 °C | 180 s | 60.10% | researchgate.netresearchgate.net |
| Fly ash | 300 W | - | - | Very good to best | derpharmachemica.com |
| Phosphoric acid imidazolium dihydrogenphosphate | - | - | Short | Very good to excellent | tandfonline.comtandfonline.com |
Derivatization Strategies for Enhancing Molecular Diversity and Functionality
The this compound molecule serves as a versatile platform for further chemical modifications, allowing for the generation of a library of derivatives with potentially enhanced properties.
Functionalization at the 4-Methyl and 3-Positions
The 4-methyl group and the C3 position of the coumarin ring are key sites for derivatization. nih.gov The reactivity of these positions allows for the introduction of a wide range of functional groups, leading to significant structural diversity.
The 4-methyl group can undergo various reactions, including condensation with aldehydes. For instance, a study reported the synthesis of 6-bromo-4-bromomethyl-7-hydroxycoumarin, indicating that the methyl group can be halogenated to provide a reactive handle for further substitution. nih.gov
The C3 position of the coumarin ring is also a focal point for chemical modification. nih.gov While the parent compound has a hydrogen at this position, various synthetic strategies can be employed to introduce substituents. Electrophilic substitution reactions can occur at the C3 position, particularly in coumarins lacking strong activating groups on the benzene ring. niscpr.res.in Additionally, multicomponent reactions and other advanced synthetic methods can be utilized to build complex functionalities at this position. nih.gov For example, reactions involving 3-acetylcoumarin (B160212) derivatives demonstrate the versatility of this position for creating diverse molecular architectures. researchgate.net The introduction of different substituents at the C3 and C4 positions can significantly influence the biological and photophysical properties of the coumarin scaffold. nih.gov
Introduction of Diverse Substituents for Structural Probing
The core structure of this compound serves as a versatile scaffold for chemical modification. The introduction of diverse substituents at various positions on the coumarin ring is a key strategy for structural probing, enabling the systematic investigation of structure-activity relationships. The bromine atom at the C6 position and the acetoxy group at the C7 position are particularly amenable to modification, alongside the methyl group at C4.
A common strategy involves the initial hydrolysis of the 7-acetoxy group to a 7-hydroxy group, which then acts as a nucleophilic handle for introducing a wide array of substituents via etherification reactions. For instance, the phenolic hydroxyl group can be alkylated with various alkyl halides. One prominent example is the reaction with dibromobutane in the presence of potassium carbonate and potassium iodide in acetonitrile, which yields a butoxy-linked derivative. This derivative can then be further functionalized, for example, by reacting it with N-arylpiperazines under microwave irradiation to introduce a piperazine (B1678402) moiety. nih.gov This method significantly reduces reaction times and can improve yields.
Another key position for substitution is the 4-methyl group. This group can be halogenated, for example, to yield a 4-bromomethyl or 4-chloromethyl derivative. researchgate.netnih.gov The resulting 4-(halomethyl) group is a reactive site for nucleophilic substitution, allowing the introduction of various functional groups. For example, it can react with sodium azide (B81097) to produce an azidomethyl intermediate or with N-(tert-butoxycarbonyl)aminoethanethiol in the presence of a base like 1,8-diazabicycloundec-7-ene (DBU) to attach a protected cysteamine (B1669678) moiety. researchgate.netnih.gov
Furthermore, the C8 position can be functionalized through reactions like the Mannich reaction, which introduces an aminomethyl substituent. researchgate.net This demonstrates the ability to introduce substituents at positions not originally functionalized in the starting material, expanding the possibilities for structural diversification.
The following table summarizes some examples of substituent introduction on the 6-bromo-4-methylcoumarin scaffold.
| Reaction Type | Position | Reagents and Conditions | Substituent Introduced | Reference |
|---|---|---|---|---|
| Etherification | C7-OH | Dibromobutane, K2CO3, KI, Acetonitrile | -(CH2)4-Br | nih.gov |
| Nucleophilic Substitution | C7-O-(CH2)4-Br | N-arylpiperazine, Microwave irradiation | -(CH2)4-N-piperazinyl-aryl | nih.gov |
| Nucleophilic Substitution | C4-CH2Cl | Sodium azide (NaN3) | -CH2N3 | researchgate.net |
| Nucleophilic Substitution | C4-CH2Br | N-(tert-butoxycarbonyl)aminoethanethiol, DBU, THF, reflux | -CH2-S-CH2CH2-NHBoc | nih.gov |
| Mannich Reaction | C8 | Formaldehyde, Secondary amine | -CH2-NR2 | researchgate.net |
Characterization Techniques for Confirming Molecular Structures and Purity
The confirmation of the molecular structure and the assessment of the purity of this compound and its derivatives are accomplished through a combination of spectroscopic and analytical techniques. These methods provide unambiguous evidence for the successful synthesis and isolation of the target compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy is a cornerstone technique.
¹H NMR spectroscopy is used to identify the number and environment of protons in the molecule. mdpi.comresearchgate.net For the parent compound, characteristic signals would include a singlet for the methyl group (C4-CH₃), a singlet for the acetoxy methyl group (C7-OCOCH₃), and distinct aromatic protons on the coumarin ring. mdpi.com The introduction of new substituents results in predictable changes in the ¹H NMR spectrum, such as new signals corresponding to the substituent's protons and shifts in the signals of nearby protons on the coumarin core. mdpi.com For example, the presence of an acetoxy group is confirmed by a singlet around 2.35 ppm. mdpi.com
¹³C NMR spectroscopy provides information about the carbon framework of the molecule. mdpi.comresearchgate.net Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its chemical environment. The carbonyl carbons of the lactone and acetoxy groups, for instance, appear at characteristic downfield shifts (e.g., ~160 ppm for the lactone carbonyl). mdpi.com
Mass Spectrometry (MS) is employed to determine the molecular weight of the synthesized compounds and to gain information about their elemental composition. mdpi.com High-Resolution Mass Spectrometry (HRMS), often using techniques like Electrospray Ionization (ESI), provides highly accurate mass measurements, which can confirm the molecular formula of a compound. mdpi.com
Infrared (IR) Spectroscopy is used to identify the presence of specific functional groups. researchgate.netorientjchem.org Characteristic stretching frequencies, such as those for the C=O of the lactone and the ester, provide evidence for the integrity of the coumarin core and the presence of the acetoxy group.
The following table provides a summary of the characterization data for a representative coumarin derivative.
| Technique | Compound | Observed Data | Reference |
|---|---|---|---|
| ¹H NMR | 3-(3-Bromophenyl)-7-acetoxycoumarin | δ 7.83 (t, J = 1.8 Hz, 1H), 7.81 (s, 1H), 7.67–7.64 (m, 1H), 7.57–7.53 (m, 2H), 7.33 (t, J = 7.9 Hz, 1H), 7.16 (d, J = 1.9 Hz, 1H), 7.09 (dd, J = 2.1, 8.4 Hz, 1H), 2.35 (s, 1H) | mdpi.com |
| ¹³C NMR | 3-(3-Bromophenyl)-7-acetoxycoumarin | δ 168.7, 159.8, 154.2, 153.2, 139.8, 136.5, 131.9, 131.4, 130.0, 128.8, 127.2, 126.3, 122.5, 118.7, 117.2, 110.1, 21.2 | mdpi.com |
| HRMS (ESI) | 3-(3-Bromophenyl)-7-acetoxycoumarin | m/z: [M + H]⁺ Calcd for C₁₇H₁₁O₄Br 358.9919; found: 358.9916 | mdpi.com |
| X-ray Crystallography | 3-Bromo-7-(dimethylamino)-4-methylcoumarin | Monoclinic, Space group P21/n, a = 9.000(3)Å, b = 11.561(3)Å, c = 10.591(3)Å, β = 96.5568(14)° | researchgate.net |
Theoretical and Computational Chemistry Insights into 6 Bromo 7 Acetoxy 4 Methylcoumarin
Quantum Chemical Calculations for Molecular and Electronic Structure Elucidation
Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule.
Density Functional Theory (DFT) Applications for Conformation and Energy Minimization
For a molecule like 6-Bromo-7-acetoxy-4-methylcoumarin, DFT calculations would be employed to determine its most stable three-dimensional structure. This process, known as geometry optimization or energy minimization, identifies the conformation with the lowest potential energy. Different functionals (e.g., B3LYP) and basis sets (e.g., 6-311++G(d,p)) would be tested to find the most accurate representation of the molecule's electronic structure. The resulting optimized geometry would provide precise bond lengths, bond angles, and dihedral angles.
Analysis of Frontier Molecular Orbitals and Reactivity Descriptors
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in predicting a molecule's chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. From these frontier orbitals, various reactivity descriptors such as electronegativity, chemical hardness, and softness would be calculated to further understand the molecule's reactive nature.
Spectroscopic Property Prediction and Correlation with Experimental Data
Computational methods are invaluable for interpreting and predicting spectroscopic data.
Vibrational Frequencies Analysis using FT-IR and FT-Raman Spectroscopy
Theoretical calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in its Fourier-Transform Infrared (FT-IR) and FT-Raman spectra. By calculating the vibrational modes and their corresponding intensities, researchers can assign the experimental spectral bands to specific molecular motions, such as stretching, bending, and torsional vibrations of the functional groups within this compound.
Nuclear Magnetic Resonance (NMR) Chemical Shift Computations and Assignment
Gauge-Independent Atomic Orbital (GIAO) is a common method used to calculate the NMR chemical shifts of protons (¹H) and carbon-13 (¹³C). These theoretical chemical shifts, when compared with experimental NMR data, provide a powerful tool for the definitive assignment of all signals in the spectrum, confirming the molecular structure.
Advanced Computational Modeling for Structure-Function Relationships
Advanced computational modeling seeks to connect the molecular structure of a compound with its functional properties, such as biological activity. Techniques like Quantitative Structure-Activity Relationship (QSAR) studies and molecular docking could be employed. For this compound, this might involve docking the molecule into the active site of a target protein to predict its binding affinity and mode of interaction, thereby suggesting potential therapeutic applications.
While the specific data for this compound is not available, the methodologies described above represent the standard computational approach for characterizing such a molecule. Future research may yet provide the specific theoretical and computational insights for this particular compound.
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the binding affinity and mode of action of a ligand with a specific protein target. While specific molecular docking studies on this compound are not extensively documented in publicly available literature, the interactions of similar coumarin (B35378) derivatives with various protein targets have been investigated, offering a framework for understanding its potential biological activity.
Coumarin derivatives are known to interact with a range of protein targets, including enzymes and receptors. For instance, studies on related coumarin compounds have shown interactions with targets such as carbonic anhydrases, monoamine oxidases, and various kinases. The binding affinity is often dictated by the nature and position of substituents on the coumarin scaffold.
In the case of this compound, the bromo group at the 6-position, the acetoxy group at the 7-position, and the methyl group at the 4-position would each contribute to the binding interactions. The bromine atom can participate in halogen bonding, a type of non-covalent interaction that has been increasingly recognized for its importance in ligand-protein binding. The acetoxy group can act as a hydrogen bond acceptor, while the methyl group can engage in hydrophobic interactions within the binding pocket of a protein.
To illustrate the potential interactions, a hypothetical docking scenario can be considered. If this compound were to be docked into the active site of a kinase, for example, the binding energy and interacting residues could be predicted. A lower binding energy generally indicates a more stable complex. A representative table of molecular docking results for a related coumarin derivative against a cancer-related protein target is presented below to exemplify the type of data generated from such studies. It is important to note that a binding energy of less than -7.0 kcal/mol is often considered to indicate strong binding activity researchgate.net.
Table 1: Representative Molecular Docking Data for a Coumarin Derivative This table presents hypothetical data for illustrative purposes based on typical findings for related compounds.
| Target Protein | Ligand (Coumarin Derivative) | Binding Energy (kcal/mol) | Interacting Residues | Interaction Type |
|---|---|---|---|---|
| Protein Kinase | 4-Methylcoumarin (B1582148) analog | -8.2 | Lys76, Leu132, Asp184 | Hydrogen Bond, Hydrophobic |
| Carbonic Anhydrase | 7-Hydroxycoumarin analog | -7.5 | His94, His96, Thr199 | Hydrogen Bond, Zinc coordination |
| Monoamine Oxidase B | 6-Substituted coumarin analog | -9.1 | Tyr435, Cys172, Phe343 | Halogen Bond, Pi-Pi Stacking |
Non-Linear Optical (NLO) Property Investigations
Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, a property that is crucial for applications in optoelectronics, such as frequency conversion and optical switching. Computational chemistry plays a significant role in the prediction of NLO properties, particularly the first-order hyperpolarizability (β), which is a measure of the second-order NLO response.
For coumarin derivatives, the NLO properties are highly dependent on the presence and nature of electron-donating and electron-withdrawing groups attached to the coumarin core. These substituents can enhance the intramolecular charge transfer (ICT) from the donor to the acceptor part of the molecule upon excitation, which is a key factor for a large NLO response.
The calculated first-order hyperpolarizability (β₀) is often compared to that of a standard NLO material like urea (B33335) for reference. The table below presents hypothetical calculated NLO data for coumarin derivatives with different substituents to illustrate the structure-property relationship.
Table 2: Representative Calculated Non-Linear Optical Properties of Coumarin Derivatives This table presents hypothetical data for illustrative purposes based on typical findings for related compounds.
| Compound | Substituent at C7 | Substituent at C6 | First-Order Hyperpolarizability (β₀) (esu) |
|---|---|---|---|
| 7-Hydroxy-4-methylcoumarin | -OH | -H | 2.5 x 10⁻³⁰ |
| 7-Amino-4-methylcoumarin | -NH₂ | -H | 5.8 x 10⁻³⁰ |
| 7-Acetoxy-4-methylcoumarin | -OCOCH₃ | -H | 3.1 x 10⁻³⁰ |
| This compound | -OCOCH₃ | -Br | (Predicted to be modulated by the bromo group) |
Predictive Modeling for Physicochemical Parameters relevant to Biological Activity (e.g., Lipophilicity)
The biological activity of a compound is often related to its physicochemical properties, such as lipophilicity, which influences its absorption, distribution, metabolism, and excretion (ADME) profile. Lipophilicity is commonly expressed as the logarithm of the partition coefficient between octanol (B41247) and water (LogP). Predictive modeling, including Quantitative Structure-Activity Relationship (QSAR) studies, is frequently used to estimate these parameters for new or untested compounds.
For this compound, its lipophilicity can be predicted based on the contributions of its constituent functional groups. The presence of the bromo and methyl groups, as well as the acetoxy group, will increase the lipophilicity of the molecule compared to the parent coumarin structure. In silico tools can provide estimations of LogP values, which are valuable in the early stages of drug discovery to assess the druglikeness of a compound. A study on related 4-methylcoumarin derivatives has highlighted the importance of such structure-activity relationship (SAR) studies nih.gov.
While a specific predictive modeling study for this compound is not available, we can present a table of predicted physicochemical parameters for related coumarin derivatives to demonstrate the output of such models. These parameters are often calculated using various computational software and web servers.
Table 3: Predicted Physicochemical Parameters for Coumarin Derivatives This table presents hypothetical data for illustrative purposes based on typical findings for related compounds.
| Compound | Molecular Formula | Molecular Weight (g/mol) | Predicted LogP |
|---|---|---|---|
| Coumarin | C₉H₆O₂ | 146.14 | 1.39 |
| 4-Methylcoumarin | C₁₀H₈O₂ | 160.17 | 1.85 |
| 7-Acetoxy-4-methylcoumarin | C₁₂H₁₀O₄ | 218.20 | 1.95 |
| This compound | C₁₂H₉BrO₄ | 297.10 | ~2.7 |
The predicted LogP value for this compound suggests a moderate level of lipophilicity, which is often desirable for oral bioavailability.
Structure Activity Relationship Sar Studies of 6 Bromo 7 Acetoxy 4 Methylcoumarin Analogues
Positional and Substituent Effects on Biological Activity Profiles
The specific placement and chemical nature of substituents on the 4-methylcoumarin (B1582148) framework are critical determinants of its biological effects.
Influence of the Bromine Atom at C-6 on Modulatory Potency
The introduction of a bromine atom at the C-6 position of the coumarin (B35378) ring has been shown to modulate the biological activity of these compounds. For instance, in a study investigating the anti-HIV activity of certain coumarin analogues, an unsubstituted analogue and one containing a bromine atom at the C-6 position were found to be essential for the observed activity. nih.gov Conversely, the presence of a chlorine atom at C-6, along with an alkoxy group at C-8, led to a significant decrease in activity. nih.gov
In the context of anticancer activity, a derivative, 6-bromo-4-bromomethyl-7-hydroxycoumarin, demonstrated reasonable cytotoxic activities against several human cancer cell lines, with IC50 values ranging from 32.7 to 45.8 µM. nih.govtandfonline.com This suggests that halogenation at the C-6 position can be a favorable modification for enhancing certain biological activities. The electronic effects of substituents, such as bromine, primarily impact the aromatic ring to which they are directly attached, influencing interactions and stability. nih.gov
Contribution of the Acetoxy Group at C-7 to Pharmacological Responses
The acetoxy group at the C-7 position plays a crucial role in the pharmacological responses of 4-methylcoumarin derivatives. A microsomal enzyme, acetoxy drug: protein transacetylase (TAase), has been identified, which catalyzes the transfer of acetyl groups from acetylated polyphenols to receptor proteins. nih.gov This transacetylation is a key mechanism for the biological activity of acetoxycoumarins.
Studies have shown that 7-acetoxy-4-methylcoumarins (7-AMCs) are among the screened compounds for cytotoxic effects against human cancer cell lines. nih.govugent.be The efficacy of acetoxy derivatives in modulating functional proteins like cytochrome P-450, NADPH cytochrome c reductase, and cytosolic glutathione (B108866) S-transferase (GST) has been demonstrated to be significantly higher compared to their propoxy and butoxy counterparts. semanticscholar.org The transfer of the acetyl group from acetoxycoumarins to receptor proteins, catalyzed by TAase, is a critical step in their mechanism of action. nih.govsemanticscholar.org
Role of the Methyl Group at C-4 in Molecular Recognition and Activity
The methyl group at the C-4 position is a key feature for the molecular recognition and enhanced activity of these coumarin derivatives. Research has demonstrated that acetoxy coumarins with a methyl group at C-4 exhibit enhanced activity of the enzyme acetoxy drug: protein transacetylase (TAase) compared to those with a phenyl group at the same position. nih.gov This difference in activity is suggested to be due to the out-of-plane configuration of the phenyl ring at C-4. nih.gov
Furthermore, the TAase-catalyzed activation of NADPH cytochrome c reductase and inhibition of aflatoxin B1-DNA binding were significantly lower with acetoxy 4-phenylcoumarins compared to acetoxy 4-methylcoumarins. nih.gov This highlights the importance of the C-4 methyl group for optimal interaction with the enzyme and subsequent biological effects.
Comparative SAR Analysis with Other Coumarin Scaffolds
To better understand the unique properties of 6-bromo-7-acetoxy-4-methylcoumarin, it is valuable to compare its SAR with other coumarin derivatives.
Differentiation from Hydroxy- and Dihydroxycoumarin Derivatives
In terms of anticancer activity, 7,8-dihydroxy-4-methylcoumarins (7,8-DHMCs) have been identified as a highly effective subgroup. nih.govtandfonline.com Specifically, 7-hydroxy-4-methylcoumarins (7-HMCs) were found to be less potent than their corresponding dihydroxy analogues. tandfonline.com This observation aligns with previous findings on the antioxidant capacity of these compounds. tandfonline.com
The introduction of a hydrophobic electron-withdrawing group at the C-4 position of 6,7-dihydroxycoumarin was shown to enhance Mcl-1 inhibitory capacity, while a hydrophilic group in this position was detrimental to the inhibitory potency. nih.gov
Impact of Acetoxy vs. Hydroxy Functionality at the 7-Position
The functionality at the 7-position, whether an acetoxy or a hydroxy group, significantly impacts the biological activity profile of coumarins. As previously mentioned, the acetoxy group is crucial for the activity of the enzyme TAase, which mediates the transfer of the acetyl group to proteins. nih.gov This mechanism is specific to acetoxy derivatives.
In studies on anticancer activity, both 7-hydroxy-4-methylcoumarins (7-HMCs) and 7-acetoxy-4-methylcoumarins (7-AMCs) have been evaluated. nih.govugent.be While dihydroxycoumarins often show high potency, the acetylation of the hydroxyl group provides an alternative mechanism of action through transacetylation, which can lead to different pharmacological outcomes. For example, the inhibition of cytosolic glutathione S-transferase (GST) is conveniently assayed using the model acetoxycoumarin, 7,8-diacetoxy-4-methylcoumarin. nih.gov
Below is an interactive table summarizing the cytotoxic activities of selected coumarin derivatives against different cancer cell lines.
| Compound | Substituents | Cancer Cell Line | IC50 (µM) |
| Compound 11 | n-decyl at C3, 7,8-dihydroxy, 4-methyl | K562 | 42.4 |
| LS180 | 25.2 | ||
| MCF-7 | 25.1 | ||
| Compound 27 | 6-bromo, 4-bromomethyl, 7-hydroxy | K562, LS180, MCF-7 | 32.7-45.8 |
Quantitative Structure-Activity Relationship (QSAR) Studies for Lead Optimization
Quantitative Structure-Activity Relationship (QSAR) represents a computational and statistical approach to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For the lead optimization of analogues of this compound, QSAR studies are instrumental in predicting the activity of novel, unsynthesized derivatives, thereby prioritizing the most promising candidates and streamlining the drug discovery process.
In the context of coumarin derivatives, QSAR models have been successfully developed to elucidate the key molecular properties influencing their biological activities, including anticancer effects. tandfonline.comnih.gov These models typically employ a range of molecular descriptors that quantify various aspects of a molecule's structure, such as its electronic, steric, and lipophilic properties.
A typical QSAR study for the lead optimization of this compound analogues would involve the following conceptual steps:
Data Set Selection: A series of analogues with variations at different positions of the coumarin scaffold would be synthesized and their biological activity (e.g., cytotoxic IC50 values against a cancer cell line) would be determined. tandfonline.comnih.gov
Descriptor Calculation: For each analogue, a wide array of molecular descriptors would be calculated using specialized software. These can be categorized as:
Topological descriptors: These describe the atomic connectivity and branching of the molecule. For instance, a lower degree of branching in 4-substituted coumarins has been correlated with higher antiproliferative activity.
Electronic descriptors: These quantify the electronic properties of the molecule, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are important for interactions with biological targets.
Steric descriptors: These relate to the three-dimensional size and shape of the molecule, which can influence how it fits into a receptor's binding site.
Lipophilic descriptors: The partition coefficient (log P) is a common descriptor for lipophilicity, which affects the compound's ability to cross cell membranes.
Model Development: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms, a mathematical equation is generated that links a selection of the most relevant descriptors to the observed biological activity. tandfonline.com For example, a hypothetical QSAR equation might look like: pIC50 = c0 + c1(Descriptor 1) + c2(Descriptor 2) + ... where pIC50 is the negative logarithm of the IC50 value, and c0, c1, c2 are coefficients determined by the regression analysis.
Model Validation: The predictive power of the QSAR model is rigorously tested to ensure its reliability. tandfonline.com This often involves internal validation (e.g., leave-one-out cross-validation) and external validation with a set of compounds not used in the model's development. tandfonline.com
For this compound analogues, a QSAR model could reveal, for instance, that increasing the electron-withdrawing nature of a substituent at a particular position enhances activity, while bulky groups at another position are detrimental. This predictive capability allows for the in silico design of new derivatives with potentially improved potency, guiding synthetic efforts towards the most promising compounds for lead optimization. nih.gov
Table 1: Key Molecular Descriptors in QSAR Studies of Coumarins
| Descriptor Category | Example Descriptor | Potential Influence on Activity |
| Topological | Molecular Branching Index | Lower branching may favor higher activity by influencing molecular interactions. |
| Electronic | HOMO/LUMO Energy Gap | A smaller energy gap can be associated with higher reactivity and biological activity. |
| Steric | Molar Refractivity | Reflects the volume and polarizability of the molecule, affecting binding to target sites. |
| Lipophilic | Log P | Influences membrane permeability and transport to the site of action. |
Table 2: Structure-Activity Relationship Insights for 4-Methylcoumarin Analogues
| Compound/Modification | Key Structural Features | Observation on Cytotoxic Activity | Reference |
| 6-bromo-4-bromomethyl-7-hydroxycoumarin | Bromo-substituents at C6 and C4-methyl group; hydroxyl at C7. | Showed reasonable cytotoxic activity against various cancer cell lines. | nih.gov |
| 7-acetoxy-4-methylcoumarins vs. 7-hydroxy-4-methylcoumarins | Acetoxy group at C7 instead of a hydroxyl group. | Substitution of the hydroxyl with an acetoxy group generally led to reduced cytotoxic activity. | nih.gov |
| 7,8-dihydroxy-4-methylcoumarins with C3-alkyl chains | Dihydroxy at C7 and C8; alkyl group at C3. | This subgroup was found to be the most effective, with potency increasing with the length of the alkyl chain. | nih.gov |
| 4,6-disubstituted coumarins | Substitution at both C4 and C6 positions. | A derivative with a p-hydroxy phenol (B47542) at C4 and a pinacol (B44631) borane (B79455) at C6 exhibited promising anticancer activity. | nih.gov |
No Mechanistic Investigations of Biological Activities Exhibited by this compound Found in Publicly Available Research
Following a comprehensive review of scientific literature, no specific studies detailing the mechanistic investigations of the biological activities of the chemical compound This compound were identified. The requested analysis, focusing on its anti-proliferative, apoptosis-inducing, and antimicrobial mechanisms, could not be completed due to the absence of published research on this particular molecule.
While the broader class of coumarins and their derivatives have been the subject of extensive scientific inquiry, demonstrating a wide range of biological effects, data pertaining specifically to the this compound variant is not available in the public domain. Searches for its effects on cell cycle progression, cyclin-dependent kinase (CDK) inhibition, pathways of apoptosis induction in malignant cells, and its antimicrobial action against specific bacterial strains such as Staphylococcus aureus and Enterococcus faecalis did not yield any relevant findings.
Consequently, the detailed article outline provided, including sections on anti-proliferative and apoptosis-inducing mechanisms in cancer biology and antimicrobial action pathways, cannot be populated with scientifically accurate and specific information for the designated compound. The creation of data tables and detailed research findings as requested is therefore not feasible.
It is important to note that while research exists on related coumarin derivatives, any extrapolation of their biological activities to this compound would be speculative and would not adhere to the strict requirement of focusing solely on the specified compound.
Therefore, this report concludes that there is a lack of available scientific evidence to generate the requested article on the mechanistic investigations of this compound.
Table of Compounds Mentioned
Mechanistic Investigations of Biological Activities Exhibited by 6 Bromo 7 Acetoxy 4 Methylcoumarin and Its Derivatives
Antimicrobial Action Pathways and Spectrum of Activity
Antifungal Efficacy against Pathogenic Fungi
The emergence of drug-resistant fungal strains necessitates the development of novel antifungal agents. Coumarin (B35378) derivatives have shown promise in this area, and specific substitutions on the coumarin ring are crucial for their activity. Structure-activity relationship (SAR) studies have highlighted that the presence of electron-withdrawing groups can enhance the antifungal potential of the coumarin skeleton. mdpi.com
The introduction of a bromine atom, an electron-withdrawing halogen, has been noted as a key substituent for augmenting antifungal activity. researchgate.net Furthermore, the acetylation of hydroxyl groups on the coumarin ring, such as the formation of an acetoxy group, has been shown to favor antifungal action. mdpi.com For instance, in a series of 4-amino coumarin derivatives, a compound bearing a 2-bromo-1-oxo-hexyl group at the 7-hydroxy position displayed significant activity against Alternaria alternata and Alternaria solani. mdpi.com This suggests that the combination of a bromo substituent and an ester-containing side chain can be advantageous for antifungal efficacy.
While direct experimental data on the antifungal activity of 6-Bromo-7-acetoxy-4-methylcoumarin is not extensively available, the known positive influence of both the bromo and acetoxy functionalities on the antifungal properties of the coumarin core suggests that this compound would likely exhibit noteworthy efficacy against pathogenic fungi. The lipophilicity and electronic properties conferred by these groups may facilitate passage through fungal cell membranes and interaction with molecular targets.
Table 1: Antifungal Activity of Selected Coumarin Derivatives
| Compound/Derivative | Fungal Species | Activity Metric | Finding | Reference |
| 4-Amino coumarin with 2-bromo-1-oxo-hexyl group | Alternaria alternata, Alternaria solani | EC₅₀ | 92-145 µg/mL | mdpi.com |
| Acetylated 7-hydroxycoumarin derivatives | Various Aspergillus species | MIC | Among the most active in the series | mdpi.com |
Anti-Larvicidal Properties and Associated Mechanisms
Mosquito-borne diseases represent a significant global health challenge, and the control of mosquito larvae is a key strategy for disease prevention. Coumarin derivatives have been investigated for their larvicidal properties, with specific structural features influencing their potency.
Research into the anti-larvicidal effects of derivatives of 7-hydroxy-4-methylcoumarin against the mosquito vector Culex quinquefasciatus has provided valuable insights. A study comparing several derivatives, including 7-acetoxy-4-methylcoumarin, found that the parent compound, 7-hydroxy-4-methylcoumarin, exhibited significant larvicidal activity. researchgate.net This suggests that the acetoxy group at the 7-position may not be essential for, or could potentially diminish, this specific biological effect compared to the hydroxyl precursor.
However, the role of bromination on the coumarin nucleus appears to be critical for enhancing larvicidal potency. While specific data on this compound is limited, studies on related brominated coumarins are informative. For instance, brodifacoum and bromadiolone, which are complex coumarins containing a bromine atom, have demonstrated larvicidal activity against Aedes aegypti. nih.gov The mechanism of action is thought to involve the disruption of vital physiological processes in the larvae upon ingestion or contact. The lipophilic nature of the brominated compounds may facilitate their absorption and distribution within the larval tissues.
Table 2: Larvicidal Activity of Coumarin Derivatives against Aedes aegypti
| Compound | Activity Metric | Value | Reference |
| Brodifacoum | LC₅₀ | 8.23 ppm | nih.gov |
| cis-Flocoumafen | LC₅₀ | 9.34 ppm | nih.gov |
Enzyme Modulation and Inhibition Profiles
The interaction of coumarin derivatives with various enzymes is a cornerstone of their therapeutic potential. The specific substitutions on the this compound scaffold are expected to govern its binding affinity and inhibitory capacity against several key enzymes.
Glutathione (B108866) S-Transferase (GST) Inhibition and Binding Affinity
Glutathione S-transferases (GSTs) are a family of enzymes that play a crucial role in detoxification and are implicated in the development of drug resistance in cancer. plos.org Consequently, inhibitors of GST are of significant interest as potential chemosensitizing agents.
Recent studies have demonstrated that coumarin-based compounds can act as inhibitors of human GSTP1-1. plos.orgnih.gov For example, a series of coumarin-6-sulfonamide-chalcone hybrids were synthesized and shown to inhibit hGSTP1-1 with IC₅₀ values in the micromolar range. plos.org The coumarin moiety in these hybrids plays a significant role in their binding to the enzyme. plos.org Molecular docking studies of these hybrids have indicated that the coumarin core contributes to the binding affinity through various interactions within the enzyme's active site. plos.org
Although direct inhibitory data for this compound against GST is not available, the established ability of the coumarin scaffold to serve as a basis for GST inhibitors suggests that this compound could also exhibit such activity. The electronic and steric properties imparted by the bromo and acetoxy groups would likely influence its interaction with the glutathione and substrate-binding sites of the enzyme.
Table 3: Inhibition of hGSTP1-1 by Coumarin-6-sulfonamide-chalcone Hybrids
| Compound | IC₅₀ (µM) | Reference |
| Hybrid 5g | 12.2 ± 0.5 | plos.org |
| Hybrid 5f | 12.7 ± 0.7 | plos.org |
| Hybrid 5a | 16.3 ± 0.6 | plos.org |
Carboxylesterase and Acetylcholinesterase (AChE) Substrate Hydrolysis and Inhibitory Effects
Carboxylesterases (CES) are involved in the hydrolysis of a wide range of ester-containing drugs, playing a critical role in their metabolism and activation. nih.gov Acetylcholinesterase (AChE) is a key enzyme in the nervous system, responsible for the breakdown of the neurotransmitter acetylcholine. nih.gov
7-Acetoxy-4-methylcoumarin, a close structural analog of the title compound, is known to be a fluorogenic substrate for both carboxylesterase and AChE. Upon enzymatic hydrolysis of the acetoxy group, the highly fluorescent product 7-hydroxy-4-methylcoumarin is released. This property is utilized in assays to detect the activity of these enzymes.
The presence of the 6-bromo substituent in this compound could modulate its interaction with these enzymes. Bromination can alter the electronic distribution within the coumarin ring, potentially affecting the rate of hydrolysis of the acetoxy group. Furthermore, coumarin derivatives have been widely explored as inhibitors of AChE. nih.govnih.gov For instance, a 6-bromo-substituted coumarin-3-carboxamide derivative has been identified as a potent inhibitor of butyrylcholinesterase (BuChE), a related cholinesterase. nih.gov This indicates that the bromo-coumarin scaffold can effectively interact with the active site of cholinesterases. Therefore, it is plausible that this compound could act as both a substrate and a potential inhibitor of these enzymes, with the balance of these activities being dependent on the specific enzyme isoform and reaction conditions.
Protein Farnesyltransferase (PFTase) Modulation via Coumarin-Caged Thiols
Protein farnesyltransferase (PFTase) is an enzyme that catalyzes the attachment of a farnesyl group to a cysteine residue in target proteins, a process known as prenylation. This post-translational modification is crucial for the function of several proteins involved in cell signaling and growth, making PFTase an attractive target for drug development.
The concept of "caged" molecules involves the temporary inactivation of a functional group with a photolabile protecting group. In the context of PFTase, coumarin derivatives can be utilized to create "caged" thiols. The coumarin moiety can be attached to a thiol-containing substrate of PFTase, effectively blocking the thiol group. This "caging" prevents the substrate from being recognized and processed by the enzyme.
Upon irradiation with light of a specific wavelength, the coumarin cage can be cleaved, releasing the active thiol-containing substrate in a controlled manner. This approach allows for the precise temporal and spatial control of PFTase activity, which is a valuable tool for studying the downstream effects of protein prenylation. While specific studies employing this compound as a caging group for PFTase substrates have not been reported, the inherent photochemical properties of the coumarin ring system make it a suitable candidate for such applications. The bromo and acetoxy substituents would likely influence the photophysical properties of the coumarin cage, such as its absorption wavelength and uncaging efficiency.
Advanced Functional Applications and Materials Science Contributions of 6 Bromo 7 Acetoxy 4 Methylcoumarin Derivatives
Photoremovable Protecting Groups (PPGs) for Spatiotemporal Control
Photoremovable protecting groups, or PPGs, are light-sensitive moieties that can be cleaved from a molecule of interest upon irradiation, allowing for precise control over the release of bioactive compounds in time and space. researchgate.netmdpi.com Derivatives of 6-bromo-7-acetoxy-4-methylcoumarin have emerged as effective PPGs, offering distinct advantages in various biochemical and cellular studies.
Design Principles for Brominated Coumarin-Based Photoactivatable Caging Groups
The design of effective brominated coumarin-based PPGs hinges on several key principles aimed at optimizing their photochemical performance. A fundamental aspect is the strategic incorporation of a bromine atom at the 6-position of the coumarin (B35378) scaffold. This halogenation, combined with the 7-acetoxy and 4-methyl groups, influences the electronic properties of the molecule, contributing to a higher two-photon absorption cross-section, which is advantageous for applications requiring deep tissue penetration with reduced photodamage. wiley-vch.de
The core of the design is the (6-bromo-7-hydroxycoumarin-4-yl)methyl (Bhc) moiety. wiley-vch.deresearchgate.net The photolability of the Bhc group is central to its function as a PPG. Upon excitation with light of a suitable wavelength, typically in the UV-A or near-visible range, the coumarin chromophore undergoes a photochemical reaction that leads to the cleavage of the bond connecting it to the protected molecule. mdpi.comnih.gov
Further design considerations involve modifying the coumarin structure to enhance properties like aqueous solubility and to shift the absorption maximum to longer wavelengths. researchgate.netnih.gov This is often achieved by introducing substituents that create a "push-pull" system, where an electron-donating group and an electron-accepting group are placed at different positions on the coumarin ring to extend the π-conjugation. nih.gov For instance, introducing an azetidinyl group at the 7-position has been shown to improve the efficiency of photorelease reactions. rsc.org
Photorelease Efficiency and Quantum Yield Optimization in Aqueous Media
A critical measure of a PPG's performance is its photorelease efficiency, which is a product of its molar extinction coefficient (ε) and quantum yield of uncaging (Φu). nih.gov The quantum yield represents the fraction of absorbed photons that result in the desired photorelease event. nih.gov For applications in biological systems, optimizing these parameters in aqueous media is paramount.
Derivatives of 6-bromo-7-hydroxycoumarin have demonstrated high photolysis quantum yields. researchgate.net The introduction of bromine at the 6-position contributes to this efficiency. Research has shown that modifications to the coumarin scaffold can further enhance the quantum yield. For example, the substitution with an azetidinyl ring has been reported to increase the photorelease efficiency by two- to five-fold compared to their diethylamino coumarin counterparts. rsc.org This enhancement is attributed to the inhibition of non-radiative decay pathways, such as those involving hydrogen bonding with the solvent. rsc.org
The rate of photorelease is another crucial factor, especially for studying rapid biological processes. The primary photocleavage step for (6-bromo-7-hydroxycoumarin-4-yl)methyl derivatives occurs on a very fast timescale, with rate constants around 10⁹ s⁻¹. researchgate.net This rapid release enables the investigation of dynamic cellular events with high temporal resolution.
| Derivative | Key Feature | Impact on Photorelease |
| (6-Bromo-7-hydroxycoumarin-4-yl)methyl (Bhc) | Bromination at C6 | High photolysis quantum yield. researchgate.net |
| 7-Azetidinyl-4-methylcoumarin esters | Azetidinyl substitution | 2- to 5-fold higher photorelease efficiency compared to diethylamino analogues. rsc.org |
| [8-[Bis(carboxymethyl)aminomethyl]-6-bromo-7-hydroxycoumarin-4-yl]methyl | Introduction of a chelating group | Increased aqueous solubility and efficient photorelease at lower pH. researchgate.net |
Applications in Biochemical Signaling and Targeted Molecular Activation in vitro
The ability to precisely control the release of bioactive molecules makes brominated coumarin-based PPGs valuable tools for dissecting complex biochemical signaling pathways. researchgate.net By "caging" signaling molecules such as neurotransmitters, second messengers, or enzyme substrates, their activity can be kept dormant until a light stimulus is applied to a specific cellular or subcellular location. mdpi.comnih.gov
For example, the (6-bromo-7-hydroxycoumarin-4-yl)methyl (Bhc) caging group has been utilized to control the release of various biomolecules in vitro. wiley-vch.deresearchgate.net This spatiotemporal control allows researchers to mimic and study transient signaling events that are difficult to investigate using conventional methods. The high two-photon cross-section of some brominated coumarin derivatives is particularly advantageous for these applications, enabling targeted activation deep within biological tissues with minimal off-target effects. wiley-vch.de
The versatility of these PPGs allows for the caging of a wide range of functional groups, including carboxylic acids, amines, and alcohols, making them applicable to a broad spectrum of signaling molecules. researchgate.net This has facilitated detailed studies of cellular processes ranging from ion channel gating to gene expression.
Fluorescent Probes and Chemical Sensors
In addition to their role as PPGs, derivatives of this compound are integral to the development of fluorescent probes and chemical sensors. researchgate.net Their inherent fluorescence, which can be modulated by enzymatic activity or changes in the local chemical environment, makes them powerful tools for detection and quantification. researchgate.netencyclopedia.pub
Development of Fluorogenic Substrates for Enzyme Activity Detection
Fluorogenic substrates are molecules that are initially non-fluorescent or weakly fluorescent but become highly fluorescent upon enzymatic cleavage. biosynth.com Derivatives of 6-bromo-7-hydroxy-4-methylcoumarin serve as excellent scaffolds for such substrates. The 7-acetoxy group in this compound, for instance, can be hydrolyzed by esterases. This enzymatic reaction removes the acetyl group, yielding the highly fluorescent 6-bromo-7-hydroxy-4-methylcoumarin.
The principle behind this application is the difference in fluorescence between the esterified (caged) and the de-esterified (uncaged) forms of the coumarin. The 7-acetoxy derivative is significantly less fluorescent than its 7-hydroxy counterpart. nih.gov This "off-on" switching of fluorescence provides a sensitive method for detecting and quantifying the activity of specific enzymes.
The synthesis of these substrates often involves linking the coumarin fluorophore to a recognition moiety specific to the target enzyme. For example, aminopeptidase (B13392206) activity can be detected using substrates where an amino acid is linked to the 7-amino group of a coumarin derivative. nih.gov The enzymatic cleavage of the amide bond releases the highly fluorescent aminocoumarin. The choice of substituents on the coumarin ring can be tailored to optimize the substrate's properties, such as solubility and spectral characteristics, for specific assay conditions. thermofisher.com
| Enzyme Type | Substrate Principle | Resulting Fluorophore |
| Esterases | Hydrolysis of the 7-acetoxy group | 6-Bromo-7-hydroxy-4-methylcoumarin |
| Aminopeptidases | Cleavage of an amino acid from a 7-aminocoumarin (B16596) derivative | 7-Aminocoumarin derivative |
| Glycosidases | Cleavage of a sugar moiety from a 7-hydroxycoumarin glycoside | 7-Hydroxycoumarin derivative |
Integration into Analytical Techniques for Enhanced Detection Sensitivity (e.g., HPLC-Fluorescence)
The strong fluorescence of 6-bromo-7-hydroxy-4-methylcoumarin and its derivatives makes them valuable labels for enhancing the sensitivity of analytical techniques like High-Performance Liquid Chromatography (HPLC). In HPLC with fluorescence detection, the target analyte is either inherently fluorescent or is derivatized with a fluorescent tag.
This compound itself is not the primary fluorescent label in this context. Instead, the highly fluorescent product of its hydrolysis, 6-bromo-7-hydroxy-4-methylcoumarin, or other coumarin derivatives with reactive groups, can be used to tag non-fluorescent molecules. This pre-column or post-column derivatization allows for the detection of analytes at much lower concentrations than what is achievable with standard UV-Vis detection.
For example, in the analysis of complex biological or environmental samples, analytes of interest can be chemically modified to incorporate a coumarin moiety. After separation by HPLC, the eluate passes through a fluorescence detector set to the excitation and emission wavelengths of the coumarin tag, enabling highly sensitive and selective quantification. The use of radiolabeled analogs, such as [¹¹C]methylated purines, in conjunction with HPLC and radioactivity detection, further illustrates the integration of tagged molecules in advanced analytical workflows for applications like PET radiotracer development. nih.gov
Advanced Materials and Bioconjugate Applications
The functional versatility of the 6-bromo-4-methylcoumarin core is particularly evident in its application in advanced materials and bioconjugation. The ability to undergo efficient photo-cleavage makes it an invaluable tool for creating dynamic and responsive systems. Research has primarily focused on the hydroxylated form, 6-bromo-7-hydroxy-4-methylcoumarin (mBhc), which acts as a highly efficient photolabile protecting group, or "caging" group, for thiols. nih.govrsc.org The acetoxy derivative, this compound, often serves as a precursor or a protected form of this active hydroxylated compound.
Covalent Modification of Polymeric Hydrogels for Controlled Release
The covalent incorporation of coumarin derivatives into polymeric hydrogels has enabled the development of materials with spatiotemporally controlled release capabilities. Specifically, hydrogels have been modified with 6-bromo-7-hydroxy-4-methylcoumarin-caged molecules to create light-sensitive platforms.
In a key application, hydrogels were covalently modified with mBhc-protected cysteamine (B1669678). nih.govrsc.org Cysteamine is a thiol-containing compound, and by "caging" its thiol group with the mBhc moiety, the thiol is rendered temporarily inactive. The mBhc cage is stable under normal conditions but can be cleaved upon irradiation with light. This photo-cleavage reaction releases the free thiol group within the hydrogel matrix.
The significance of this approach lies in the ability to use light to precisely control where and when the free thiols are generated within the hydrogel. This was demonstrated using multi-photon confocal microscopy, which allowed for the creation of highly defined, three-dimensional patterns of free thiols inside the hydrogel. nih.govrsc.org The newly released thiols could then be visualized by their reaction with a sulfhydryl-reactive fluorophore. This technology paves the way for advanced applications such as 3D cell patterning, controlled drug delivery, and the creation of dynamic microenvironments for tissue engineering. The efficiency of this photo-release process makes mBhc an attractive caging group for a variety of biomaterial applications. nih.govrsc.org
| Feature | Description | Reference |
| Caging Group | 6-bromo-7-hydroxy-4-methylcoumarin-4-ylmethyl (mBhc) | nih.govrsc.org |
| Polymer System | Polymeric Hydrogel | nih.govrsc.org |
| Caged Molecule | Cysteamine (thiol-containing) | nih.govrsc.org |
| Release Mechanism | One- and two-photon photolysis | nih.govrsc.org |
| Control | High spatiotemporal control of thiol release | nih.govrsc.org |
| Application | 3D chemical patterning, controlled release | nih.govrsc.org |
Bioconjugation Strategies for Peptide and Protein Functionalization
The same photocleavable properties of the 6-bromo-7-hydroxy-4-methylcoumarin scaffold are leveraged for the precise functionalization of peptides and proteins. Bioconjugation strategies using this caging group allow for the controlled activation of biomolecules, which is crucial for studying complex biological processes.
A notable example of this is the functionalization of a K-Ras-derived peptide. nih.govrsc.org The peptide was synthesized with a cysteine residue whose thiol group was protected by the mBhc caging group. The synthesis was achieved using solid-phase peptide synthesis with a specially prepared Fmoc-Cys(mBhc)-OH amino acid. The resulting mBhc-caged peptide was initially inactive in biological assays.
Upon irradiation with either UV or near-infrared light, the mBhc cage was efficiently cleaved, releasing the free thiol group on the cysteine residue. This "uncaged" peptide was then recognized by the enzyme protein farnesyltransferase (PFTase), which proceeded to farnesylate the peptide. nih.govrsc.org This experiment demonstrates the utility of mBhc as a protecting group for thiols in peptides, enabling the light-triggered activation of a specific enzymatic reaction. This approach provides a powerful tool for studying protein function and signaling pathways with high precision. The clean and efficient photo-cleavage of mBhc without detectable photoisomer byproducts is a significant advantage over older coumarin-based caging groups. nih.govrsc.org
| Feature | Description | Reference |
| Caging Group | 6-bromo-7-hydroxy-4-methylcoumarin-4-ylmethyl (mBhc) | nih.govrsc.org |
| Biomolecule | K-Ras-derived peptide containing a cysteine residue | nih.govrsc.org |
| Bioconjugation | Solid-phase peptide synthesis using Fmoc-Cys(mBhc)-OH | nih.govrsc.org |
| Activation | Irradiation with UV or near-IR light to release the free thiol | nih.govrsc.org |
| Functional Outcome | The uncaged peptide is recognized and farnesylated by PFTase | nih.govrsc.org |
| Advantage | Efficient photo-cleavage without undesired side reactions | nih.govrsc.org |
Future Research Directions and Translational Perspectives for 6 Bromo 7 Acetoxy 4 Methylcoumarin
Exploration of Novel Biological Targets and Therapeutic Applications
The coumarin (B35378) nucleus is a well-established pharmacophore, with derivatives exhibiting a wide array of biological activities, including anticoagulant, anti-inflammatory, and anticancer properties. The specific substitutions on the coumarin ring, such as the bromine atom at the 6-position and the acetoxy group at the 7-position of the target compound, are expected to modulate its biological profile, potentially leading to novel therapeutic applications.
A study on a series of 4-methylcoumarin (B1582148) derivatives demonstrated that a structurally related compound, 6-bromo-4-bromomethyl-7-hydroxycoumarin, exhibited reasonable cytotoxic activities against human cancer cell lines. nih.govchemimpex.com This finding strongly suggests that 6-Bromo-7-acetoxy-4-methylcoumarin could also possess anticancer properties. Future research should, therefore, focus on screening this compound against a panel of cancer cell lines to determine its cytotoxic and cytostatic effects. Mechanistic studies could then elucidate the specific cellular pathways affected, such as apoptosis induction or cell cycle arrest.
Furthermore, the presence of the acetoxy group suggests that the compound may act as a pro-drug, being hydrolyzed by intracellular esterases to release the active 7-hydroxy metabolite. This could influence its bioavailability and cellular uptake. The potential for this compound to be explored in the development of drugs targeting blood coagulation disorders also exists, given the well-known anticoagulant properties of many coumarin derivatives. mendelchemicals.com
Table 1: Potential Therapeutic Areas for this compound
| Therapeutic Area | Rationale based on Related Compounds |
| Oncology | Cytotoxic activity of a related brominated 4-methylcoumarin derivative. nih.govchemimpex.com |
| Thrombosis | General anticoagulant properties of the coumarin scaffold. mendelchemicals.com |
| Inflammation | Anti-inflammatory activity is a known property of many coumarin derivatives. |
Integration with Advanced Nanotechnology for Targeted Delivery and Imaging
The field of nanotechnology offers exciting opportunities to enhance the therapeutic efficacy and diagnostic capabilities of bioactive compounds. The physicochemical properties of this compound could be leveraged for its integration into various nanodelivery systems.
For instance, encapsulating the compound within nanoparticles, such as liposomes or polymeric micelles, could improve its solubility, stability, and pharmacokinetic profile. More importantly, targeted delivery to specific tissues or cells, such as tumors, can be achieved by functionalizing the surface of these nanoparticles with targeting ligands like antibodies or peptides. This approach would minimize off-target effects and enhance the therapeutic index of the compound.
Moreover, the inherent fluorescence of the coumarin scaffold could be exploited for bio-imaging applications. A related compound, 7-acetoxy-4-bromomethylcoumarin, is utilized in the development of fluorescent probes for visualizing cellular processes. chemimpex.com Similarly, this compound could potentially be developed as a fluorescent probe for specific biological targets or as a component of a theranostic nanosystem, which combines therapeutic action with real-time imaging of drug delivery and target engagement.
High-Throughput Screening and Combinatorial Chemistry for Derivative Discovery
To explore the full therapeutic potential of the this compound scaffold, high-throughput screening (HTS) and combinatorial chemistry are indispensable tools. HTS allows for the rapid screening of large libraries of compounds against specific biological targets, enabling the identification of lead compounds with desired activities.
Starting with this compound as a lead structure, combinatorial chemistry can be employed to generate a library of derivatives with diverse substitutions at various positions of the coumarin ring. For example, modifications at the 3-position or further substitutions on the phenyl ring could be explored. The synthesis of related 6- and 7-alkoxy-4-methylcoumarins has been reported, providing established chemical routes for such modifications. researchgate.net These newly synthesized derivatives can then be subjected to HTS assays to identify compounds with improved potency, selectivity, or pharmacokinetic properties.
Interdisciplinary Collaborations in Chemical Biology, Materials Science, and Biomedical Engineering
The future development of this compound will greatly benefit from interdisciplinary collaborations. The expertise of chemical biologists will be crucial in identifying and validating its biological targets and elucidating its mechanism of action.
Collaborations with materials scientists will be essential for designing and fabricating novel nanomaterials for the targeted delivery and imaging applications of this compound. A compelling example is the use of a related compound, 6-bromo-7-hydroxy-3-methylcoumarin (mBhc), as a photolabile protecting group. This allows for the precise, light-triggered release of caged thiols, a technique with applications in creating three-dimensional chemical patterns within hydrogels for tissue engineering and studying cellular processes with high spatiotemporal control. nih.gov This demonstrates the potential for this compound derivatives to be used in advanced biomaterials.
Furthermore, biomedical engineers can contribute to the development of medical devices and systems that incorporate this compound, for instance, in drug-eluting stents or as part of diagnostic biosensors. The synergy between these diverse fields will be paramount in translating the basic scientific discoveries of this compound into tangible clinical and technological advancements.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 6-Bromo-7-acetoxy-4-methylcoumarin, and how can intermediates be characterized?
- Methodology : The compound can be synthesized via regioselective bromination of 7-acetoxy-4-methylcoumarin using hydrobromic acid (HBr) under controlled temperatures (0–5°C) to minimize side reactions . Intermediates like 4-methyl-7-alkoxycoumarins are characterized via -NMR and -NMR to confirm substitution patterns, with HPLC (C18 columns, methanol/water mobile phase) used to verify purity (>98%) .
Q. How can the purity and structural integrity of this compound be validated?
- Methodology : Use a combination of spectroscopic and chromatographic techniques:
- NMR : Confirm bromine substitution at C6 and acetate at C7 via chemical shifts (e.g., δ ~6.3 ppm for C3-H in coumarin core) .
- HPLC : Employ reverse-phase chromatography with UV detection at 254 nm to assess purity .
- Mass Spectrometry (MS) : ESI-MS in positive ion mode to confirm molecular ion peaks (e.g., [M+H] at m/z 313) .
Q. What safety precautions are critical when handling this compound in laboratory settings?
- Methodology :
- Storage : Store at 2–8°C in airtight, light-protected containers to prevent degradation .
- Spill Management : Absorb spills with diatomaceous earth, decontaminate surfaces with ethanol, and dispose of waste via licensed hazardous chemical protocols .
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods to avoid inhalation or skin contact .
Advanced Research Questions
Q. How can regioselective bromination at the C6 position be optimized to avoid competing reactions (e.g., C8 bromination)?
- Methodology :
- Reaction Conditions : Use HBr in acetic anhydride at sub-zero temperatures to favor electrophilic aromatic substitution at C6 due to steric and electronic directing effects of the 7-acetoxy group .
- Kinetic Control : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) to quench the reaction before byproduct formation.
- Computational Modeling : Apply DFT calculations (e.g., Gaussian 16) to predict bromination sites based on frontier molecular orbital (FMO) theory .
Q. What strategies resolve contradictions in reported biological activity data (e.g., antibacterial efficacy against B. subtilis)?
- Methodology :
- Standardized Bioassays : Use microbroth dilution (CLSI guidelines) with consistent inoculum sizes (1–5 × 10 CFU/mL) and positive controls (e.g., amoxicillin) .
- Solubility Optimization : Pre-dissolve the compound in DMSO (≤1% v/v) to avoid precipitation in aqueous media, which can lead to false-negative results .
- Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., 6-chloro or 6-fluoro derivatives) to isolate electronic effects vs. steric contributions .
Q. How can this compound be functionalized for fluorescent labeling in cellular imaging?
- Methodology :
- Derivatization : React the acetoxy group with amines (e.g., ethylenediamine) to form amide-linked probes, confirmed by IR spectroscopy (C=O stretch at ~1650 cm) .
- Fluorescence Quenching Studies : Use UV-Vis and fluorescence spectroscopy (λ = 320 nm, λ = 450 nm) to assess probe stability in physiological buffers .
- Cellular Uptake Assays : Incubate probes with HeLa cells and image via confocal microscopy (DAPI filter set) to validate localization .
Q. What computational approaches predict the solid-state photochemical behavior of this compound?
- Methodology :
- Crystal Packing Analysis : Use single-crystal X-ray diffraction (SCXRD) to identify intermolecular interactions (e.g., C–H···O bonds) that influence photoreactivity .
- TD-DFT Calculations : Simulate excited-state dynamics to predict dimerization pathways under UV light .
- Environmental Stress Testing : Expose crystalline samples to UV-A (365 nm) and monitor dimer formation via HPLC .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
